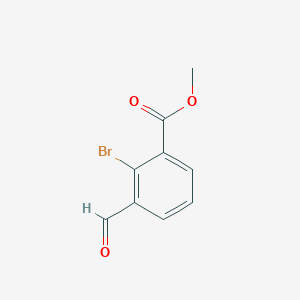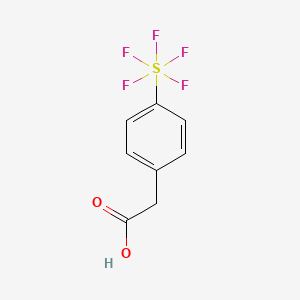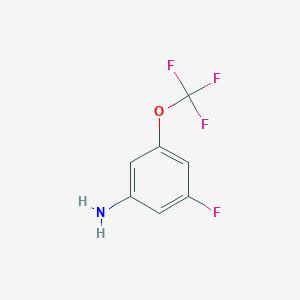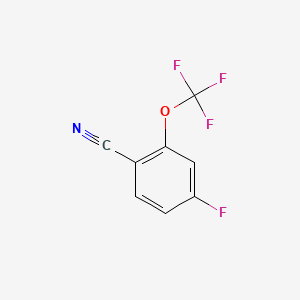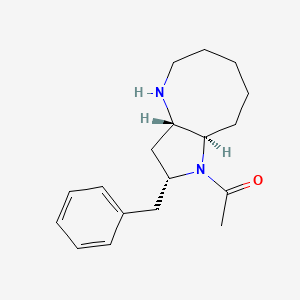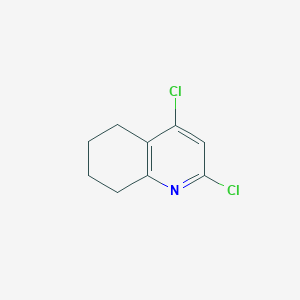
2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Vue d'ensemble
Description
2,4-Dichloro-5,6,7,8-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Cl2N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system, which is a bicyclic compound that consists of a pyridine ring fused to phenol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 202.08 . It is a liquid at room temperature and should be stored in an inert atmosphere at 2-8°C . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 292.4±40.0 °C at 760 mmHg .Applications De Recherche Scientifique
Crystallography and Structural Analysis
Structural analysis of tetrahydroquinolines, including variants like 2,4-Dichloro-5,6,7,8-tetrahydroquinoline, has been a focus in crystallography. Albov et al. (2004) studied the structures of substituted tetrahydroquinolines using single-crystal X-ray diffraction, highlighting the importance of these compounds in crystallographic research (Albov, Rybakov, Babaev, & Aslanov, 2004).
Synthesis and Chemical Modification
Tetrahydroquinolines, including this compound, are pivotal in synthetic chemistry. Sielemann et al. (1999) described efficient methods for preparing substituted tetrahydroquinolines, underscoring their versatility in chemical synthesis (Sielemann, Keuper, & Risch, 1999).
Medicinal Chemistry
In medicinal chemistry, these compounds play a significant role. Leeson et al. (1992) investigated tetrahydroquinolines as antagonists at the glycine site of the NMDA receptor, demonstrating their potential in drug discovery (Leeson et al., 1992).
Organic and Biomolecular Chemistry
Johnson et al. (2013) explored the synthesis of tetrahydroquinolines with trifluoromethyl groups, indicating their value in organic and biomolecular chemistry (Johnson, O'Mahony, Edwards, & Duncton, 2013).
Spectroscopy and Mass Spectrometry
Tetrahydroquinolines, such as this compound, are also important in spectroscopy. Draper and Maclean (1968) studied their mass spectra, contributing to the understanding of their fragmentation mechanisms (Draper & Maclean, 1968).
Pharmacological Research
In pharmacological research, these compounds have been explored for their potential in treating diseases. Ommeh et al. (2004) evaluated derivatives against Plasmodium falciparum, a malaria-causing parasite, demonstrating the medical applications of these compounds (Ommeh, Nduati, Mberu, Kokwaro, Marsh, Rosowsky, & Nzila, 2004).
Safety and Hazards
2,4-Dichloro-5,6,7,8-tetrahydroquinoline is classified as a warning hazard under the GHS07 classification . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOBWWSTKFWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743974 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858279-01-3 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
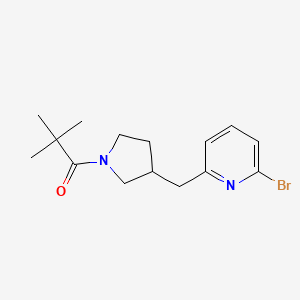
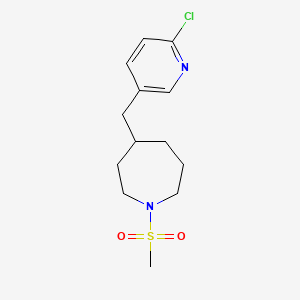
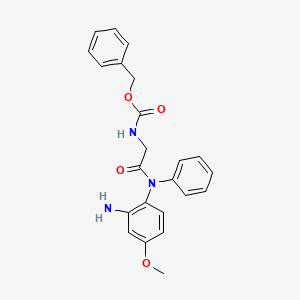
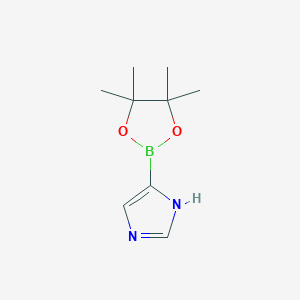
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1401326.png)
